(2-Nitrophenyl)(pyridin-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-nitrophenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(10-6-3-4-8-13-10)9-5-1-2-7-11(9)14(16)17/h1-8,12,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJRZSMXOMQRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=N2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Nitrophenyl Pyridin 2 Yl Methanol
Established Synthetic Pathways
The primary and most established method for the synthesis of (2-Nitrophenyl)(pyridin-2-yl)methanol involves the nucleophilic addition of a pyridyl organometallic reagent to 2-nitrobenzaldehyde (B1664092). This approach is a variation of the widely used Grignard reaction.
A general and reliable method for forging the carbon-carbon bond between the pyridine (B92270) and benzaldehyde (B42025) moieties is the reaction of a 2-pyridyl organometallic species with 2-nitrobenzaldehyde. The organometallic reagent can be prepared in situ from a 2-halopyridine, typically 2-bromopyridine (B144113), through a halogen-metal exchange or by direct reaction with a metal such as magnesium.
For instance, 2-pyridylmagnesium bromide can be generated by reacting 2-bromopyridine with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). sigmaaldrich.com This Grignard reagent is then reacted with 2-nitrobenzaldehyde to form the desired secondary alcohol after an aqueous workup. The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the pyridyl ring on the electrophilic carbonyl carbon of the aldehyde.
Alternatively, an organolithium reagent such as 2-lithiopyridine can be used. This is typically formed by the deprotonation of pyridine at the 2-position using a strong base like n-butyllithium or by a halogen-metal exchange from 2-bromopyridine. The resulting 2-lithiopyridine is then reacted with 2-nitrobenzaldehyde.
Reaction Conditions and Optimization Strategies
The success of the synthesis of this compound via organometallic addition is highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, temperature, and the nature of the organometallic reagent.
Anhydrous conditions are crucial for the formation and reaction of the Grignard or organolithium reagent, as any trace of water will protonate the highly basic organometallic species, rendering it unreactive towards the aldehyde. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly employed as they are effective at solvating and stabilizing the organometallic intermediates.
The temperature of the reaction is another critical factor. The formation of the organometallic reagent is often initiated at room temperature, but the subsequent reaction with the aldehyde is typically carried out at lower temperatures (e.g., 0 °C to -78 °C) to control the reactivity and minimize the formation of side products.
Optimization of the reaction may involve the use of additives. For example, in Grignard reactions, the addition of a small amount of iodine can be used to activate the magnesium surface. In some cases, the use of a salt like lithium chloride can break up aggregates of the Grignard reagent, leading to increased reactivity and improved yields.
The table below summarizes typical conditions for the synthesis of aryl-pyridyl-methanols, which can be adapted for the synthesis of this compound.
| Reagent | Aldehyde | Solvent | Temperature (°C) | Yield (%) |
| 2-Pyridylmagnesium bromide | Benzaldehyde | THF | 0 to RT | ~70-85 |
| 2-Lithiopyridine | Benzaldehyde | THF | -78 to RT | ~60-80 |
| 2-Pyridylzinc bromide | Benzaldehyde | THF | RT | ~80-90 |
Note: Yields are approximate and can vary based on specific reaction conditions and the scale of the reaction.
Catalytic Approaches to Synthesis
Catalytic methods offer a more efficient and atom-economical alternative to stoichiometric reactions. For the synthesis of this compound, catalytic approaches can be employed in both the key C-C bond formation step and in potential post-synthetic modifications.
One of the most attractive catalytic methods for the synthesis of chiral alcohols is the asymmetric catalytic hydrogenation of the corresponding ketone, in this case, (2-Nitrophenyl)(pyridin-2-yl)methanone. google.com This approach involves the reduction of the ketone using a chiral catalyst, typically a transition metal complex with a chiral ligand, under a hydrogen atmosphere. This method can provide high yields and excellent enantioselectivity, leading to the formation of a specific enantiomer of the alcohol. google.com
Another catalytic approach involves the asymmetric addition of an organozinc reagent to the aldehyde. For instance, the addition of a 2-pyridylzinc reagent to 2-nitrobenzaldehyde can be catalyzed by a chiral ligand, leading to an enantiomerically enriched product. nih.gov Various chiral amino alcohols and other ligands have been developed for this purpose. benthamopenarchives.comresearchgate.net
The table below presents some catalytic systems used for the synthesis of similar chiral diaryl methanols.
| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee %) |
| RuCl₂(R-BINAP)(dmf)n | Asymmetric Hydrogenation | Phenyl(pyridin-2-yl)methanone | (R)-Phenyl(pyridin-2-yl)methanol | >95 |
| Ti(O-i-Pr)₄ / Chiral Diol | Asymmetric Alkylation | Benzaldehyde | (S)-1-Phenyl-1-propanol | >90 |
| Chiral Amino Alcohol / Zn(OTf)₂ | Asymmetric Arylation | Benzaldehyde | (R)-Phenyl(pyridin-2-yl)methanol | up to 98 |
Multicomponent Reaction Incorporations
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. While a direct one-pot, multicomponent synthesis of this compound from simple precursors is not well-documented, the principles of MCRs can be applied to construct the core pyridine ring system with the necessary functionalities for subsequent conversion to the target molecule.
For example, a Hantzsch-type pyridine synthesis or similar MCRs could be designed to produce a substituted pyridine ring bearing a nitrobenzene (B124822) precursor and a group that can be converted to the hydroxymethyl moiety. primescholars.com This would involve the reaction of a β-ketoester, an aldehyde (potentially 2-nitrobenzaldehyde), and an ammonia (B1221849) source. The resulting dihydropyridine (B1217469) could then be oxidized to the corresponding pyridine.
Although this approach would require further synthetic steps to arrive at the final product, it offers the advantage of rapidly building molecular complexity from simple starting materials in a single, atom-economical step.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes the careful selection of solvents, maximizing atom economy, and using catalytic rather than stoichiometric reagents.
Solvent Selection and Minimization Strategies
Solvents are a major contributor to the environmental footprint of many chemical processes. nih.gov The selection of greener solvents is a key aspect of sustainable synthesis. mdpi.comlucp.netresearchgate.netyoutube.com For the synthesis of this compound, traditional ethereal solvents like THF and diethyl ether, while effective, have safety and environmental concerns.
Green solvent selection guides often classify solvents based on their toxicity, environmental persistence, and safety. More sustainable alternatives to traditional chlorinated and ethereal solvents are being explored. For Grignard-type reactions, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, is a promising alternative to THF. It has a higher boiling point and is less water-miscible, which can simplify work-up procedures.
Solvent minimization strategies, such as performing reactions at higher concentrations or in solvent-free conditions where feasible, can also significantly reduce waste.
The following table provides a general classification of solvents from a green chemistry perspective.
| Solvent Class | Examples | Green Chemistry Consideration |
| Preferred | Water, Ethanol, Isopropanol, 2-MeTHF | Low toxicity, renewable sources, biodegradable |
| Usable | Toluene, Heptane, Acetonitrile | Moderate toxicity, some environmental concerns |
| Undesirable | Dichloromethane, Chloroform, Benzene (B151609) | High toxicity, carcinogenic, environmentally persistent |
Atom Economy Considerations
Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comrsc.orgrsc.org Addition reactions, such as the Grignard reaction, generally have a high atom economy as all the atoms of the reactants are, in principle, incorporated into the final product.
In contrast, catalytic hydrogenation of the corresponding ketone has an even higher atom economy, as the only other reactant is hydrogen, and the catalyst is used in small amounts. This highlights the advantage of catalytic methods from a green chemistry standpoint.
An analysis of the atom economy for the Grignard-type synthesis is presented below:
Reactants:
2-Bromopyridine (C₅H₄BrN)
Magnesium (Mg)
2-Nitrobenzaldehyde (C₇H₅NO₃)
Product:
this compound (C₁₂H₁₀N₂O₃)
By-products (after workup):
Magnesium bromide (MgBr₂)
Water (from workup)
The calculation of the percentage atom economy would be: % Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100
Emerging Synthetic Routes and Methodological Innovations
The synthesis of this compound, a compound of interest in various chemical research domains, is evolving beyond classical methods. Researchers are exploring more efficient, selective, and sustainable synthetic strategies. These emerging routes and methodological innovations are primarily focused on two key areas: tailored organometallic additions and asymmetric catalysis, which allows for the selective synthesis of specific stereoisomers.
One of the prominent emerging strategies for the synthesis of this compound involves the use of organometallic reagents, particularly Grignard reagents. This method offers a direct and versatile approach to forming the crucial carbon-carbon bond between the nitrophenyl and pyridinyl moieties. The general principle involves the reaction of a pyridyl Grignard reagent with 2-nitrobenzaldehyde. libretexts.org A key advantage of this method is the ability to construct the diaryl-methanol scaffold in a single, high-yielding step.
Recent studies on the synthesis of related (2-nitrophenyl)methanol derivatives have highlighted the robustness of this approach. For instance, the synthesis of various substituted (2-nitrophenyl)methanol derivatives has been successfully achieved by reacting a generated Grignard reagent with an appropriate aldehyde. rsc.org This suggests a highly analogous and effective pathway for the target compound.
Table 1: Proposed Grignard Reaction for the Synthesis of this compound
| Step | Reagents & Conditions | Product | Description |
| 1 | 2-Bromopyridine, Magnesium (Mg) turnings, Dry ether or THF | 2-Pyridylmagnesium bromide (Grignard reagent) | Formation of the Grignard reagent under anhydrous conditions. |
| 2 | 2-Pyridylmagnesium bromide, 2-Nitrobenzaldehyde in dry ether or THF, followed by aqueous workup (e.g., with NH₄Cl solution) | This compound | Nucleophilic addition of the Grignard reagent to the carbonyl carbon of 2-nitrobenzaldehyde. |
In a parallel advancement, the field of asymmetric synthesis has introduced highly innovative methods for producing chiral diaryl-methanols. While specific data on the asymmetric synthesis of this compound is not extensively documented, the methodologies developed for the analogous compound, phenyl(pyridin-2-yl)methanol, offer a clear and promising direction. Asymmetric catalytic hydrogenation of the corresponding ketone, (2-Nitrophenyl)(pyridin-2-yl)methanone, stands out as a particularly attractive route due to its high efficiency and atom economy. chemsrc.comgoogle.com
This approach utilizes chiral catalysts, often based on transition metals like iridium or ruthenium complexed with chiral ligands, to achieve high enantioselectivity. google.comgoogle.com The reaction involves the hydrogenation of the prochiral ketone under a hydrogen atmosphere, leading to the formation of a single enantiomer of the alcohol in high yield and with excellent enantiomeric excess (ee). The choice of catalyst, solvent, and reaction conditions is crucial for the success of this method.
Table 2: Exemplary Asymmetric Hydrogenation Conditions for Analogous Phenyl(pyridin-2-yl)methanones
| Catalyst System (Metal/Ligand) | Substrate | Base | Solvent | H₂ Pressure (MPa) | Temp (°C) | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Phenyl(pyridin-2-yl)methanone | Lithium tert-butoxide | Methanol (B129727) | 5.0 | 40 | 93 | 94 | google.com |
| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Phenyl(pyridin-2-yl)methanone | Sodium carbonate | Methanol | 3.0 | 40 | 92 | 95 | google.com |
| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Phenyl(pyridin-2-yl)methanone | Sodium methoxide | Methanol | 3.0 | 40 | 91 | 85 | google.com |
| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Phenyl(pyridin-2-yl)methanone | Lithium tert-butoxide | Methanol | 3.0 | 80 | 95 | 95 | google.com |
These emerging synthetic routes, from tailored Grignard reactions to sophisticated asymmetric hydrogenations, represent the forefront of synthetic chemistry for this class of compounds. They offer not only improved efficiency and selectivity but also open avenues for the development of novel derivatives with potential applications in various fields of chemical science.
Chemical Transformations and Reactivity of 2 Nitrophenyl Pyridin 2 Yl Methanol
Reactivity of the Alcohol Functionality
The secondary alcohol group in (2-Nitrophenyl)(pyridin-2-yl)methanol is a key site for a variety of chemical modifications, enabling the synthesis of diverse derivatives.
Esterification Reactions in Advanced Synthesis
The hydroxyl group can be readily converted into an ester. While specific examples of esterification directly on this compound are not extensively documented in readily available literature, the general principles of esterification of secondary alcohols are applicable. For instance, in the synthesis of related pyridinemethanol derivatives, esterification is a key step. A patented method for preparing 2-pyridinemethanol (B130429) compounds involves the acylation of 2-pyridine nitric oxide with acetic anhydride (B1165640) to form an acetate (B1210297) ester, which is then hydrolyzed to the alcohol. This suggests that this compound could similarly be reacted with acylating agents like acid chlorides or anhydrides in the presence of a base to yield the corresponding esters. Such transformations are crucial in medicinal chemistry for creating prodrugs or modifying the pharmacokinetic properties of a molecule.
Etherification Methodologies for Diversification
The synthesis of ethers from this compound offers another avenue for structural diversification. General methods for the etherification of benzylic alcohols can be employed. These often involve the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis). Given the presence of the acidic proton on the alcohol, this method is theoretically feasible. The choice of base and solvent would be critical to avoid side reactions involving the other functional groups.
Oxidation and Reduction Strategies
The secondary alcohol of this compound can be oxidized to the corresponding ketone, (2-nitrophenyl)(pyridin-2-yl)methanone. A variety of oxidizing agents are available for this transformation, with choices often dictated by the desired selectivity and reaction conditions. For example, copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source has been reported, suggesting a potential route for the oxidation of the title compound. nih.gov
Conversely, the reduction of the corresponding ketone, (2-nitrophenyl)(pyridin-2-yl)methanone, is a common method to synthesize this compound. Asymmetric catalytic hydrogenation is a particularly powerful technique for producing specific enantiomers of the alcohol, which is of significant interest in the synthesis of chiral drugs and other bioactive molecules. google.comgoogle.com Various catalysts, often based on iridium or ruthenium complexes with chiral ligands, have been developed to achieve high yields and enantioselectivity in this reduction. google.comgoogle.com
Below is a table summarizing the asymmetric hydrogenation of a related compound, phenyl(pyridin-2-yl)methanone, to the corresponding alcohol, illustrating the influence of different catalysts and conditions on the reaction outcome. google.com
| Catalyst System | Base | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | ee value (%) |
| Ir/Chiral Ligand I-1 | Sodium Methoxide | Methanol (B129727) | 40 | 3.0 | 12 | 91 | 87 |
| Ir/Chiral Ligand I-1 | Sodium Carbonate | Methanol | 40 | 3.0 | 12 | 92 | 95 |
| Ir/Chiral Ligand I-1 | Lithium tert-butoxide | Methanol | 80 | 3.0 | 8 | 95 | 95 |
| Ir/Chiral Ligand I-1 | Potassium tert-butoxide | Methanol | 40 | 3.0 | 12 | 84 | 94 |
Transformations Involving the Nitrophenyl Moiety
The nitrophenyl group is not merely a passive component of the molecule; its reactivity is central to a range of synthetically valuable transformations.
Reduction of the Nitro Group to Amine Functionality
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to a wide array of derivatives. A variety of methods are available for the reduction of aromatic nitro compounds, and these are generally applicable to this compound. nih.gov
Commonly used methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. Other reagents like tin(II) chloride (SnCl2) in acidic media, or iron powder in acetic acid are also effective. The choice of reducing agent can be crucial to ensure chemoselectivity, especially in the presence of other reducible functional groups. For instance, in the synthesis of related 2-aminopyridine (B139424) derivatives, the reduction of a nitro group is a key step. nih.gov The resulting (2-aminophenyl)(pyridin-2-yl)methanol (B2412695) can then be used in a variety of subsequent reactions, such as the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles. google.com
The following table presents a selection of reagents commonly used for the reduction of aromatic nitro groups to amines, which could be applied to this compound.
| Reagent | Typical Conditions |
| H₂/Pd-C | Methanol or Ethanol solvent, room temperature and pressure |
| SnCl₂·2H₂O | Ethanol, reflux |
| Fe/HCl | Ethanol/water, reflux |
| Na₂S₂O₄ | Water/Methanol, reflux |
Utility of the Nitro Group in Aromatic Substitutions
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the phenyl ring, making it susceptible to nucleophilic aromatic substitution (SNA_r). The nitro group, particularly when positioned ortho or para to a leaving group, activates the ring towards attack by nucleophiles. While there are no direct examples in the literature of SNA_r reactions on this compound where the nitro group is the leaving group, its presence is expected to activate the ring towards substitution of other leaving groups, should they be present.
Conversely, the nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. This property can be exploited to control the regioselectivity of further functionalization of the nitrophenyl ring. For instance, halogenation or nitration of the nitrophenyl ring would be expected to occur at the positions meta to the existing nitro group. However, the harsh conditions often required for such reactions might lead to side reactions involving the alcohol or pyridyl functionalities.
Reactivity Associated with the Pyridin-2-yl Moiety
The nitrogen atom of the pyridine (B92270) ring is a primary site for chemical reactions, influencing the reactivity of the entire molecule. Its basicity and nucleophilicity allow for a range of transformations.
The lone pair of electrons on the pyridine nitrogen atom can direct the course of various chemical reactions. This is particularly evident in metallation and subsequent functionalization reactions. While direct C-H activation of the pyridine ring can be challenging, the nitrogen atom can coordinate to a metal center, facilitating reactions at the adjacent C6 position.
Furthermore, the nitrogen atom plays a crucial role in directing ortho-lithiation. Treatment with a strong base, such as n-butyllithium, can lead to deprotonation at the C6 position, creating a nucleophilic center that can react with various electrophiles. This allows for the introduction of a wide range of substituents at the position ortho to the nitrogen.
In the context of catalysis, the pyridin-2-yl group can act as a directing group in transition metal-catalyzed C-H activation/functionalization reactions. The ability of the nitrogen to coordinate to the metal catalyst can favor the formation of a metallacyclic intermediate, leading to selective functionalization at the C6 position.
The nucleophilic nitrogen atom of the pyridin-2-yl group is susceptible to reactions with electrophiles, leading to the formation of N-oxides and quaternary pyridinium (B92312) salts.
N-Oxidation:
The oxidation of the pyridine nitrogen in this compound can be achieved using various oxidizing agents, such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or dimethyldioxirane. researchgate.net This transformation yields the corresponding pyridine N-oxide. The formation of the N-oxide has significant implications for the reactivity of the pyridine ring. It activates the ring towards both electrophilic and nucleophilic substitution. researchgate.net For instance, the resulting N-oxide can be more readily halogenated or nitrated at the 4-position. Moreover, the N-oxide can facilitate reactions at the C2 and C6 positions. semanticscholar.org
The rate of N-oxidation can be influenced by the electronic and steric nature of the substituents on the pyridine ring. In the case of this compound, the electron-withdrawing nature of the 2-nitrophenyl group might slightly decrease the nucleophilicity of the pyridine nitrogen, but the reaction is generally expected to proceed efficiently. Studies on 2-substituted pyridines have shown that while substituents at the 2-position can sterically hinder the approach of the oxidizing agent, the reaction to form the N-oxide is generally feasible. researchgate.net
Quaternization:
The pyridine nitrogen can react with alkyl halides or other alkylating agents to form quaternary pyridinium salts. This SN2 reaction is sensitive to the steric environment around the nitrogen atom. The presence of the bulky (2-nitrophenyl)methanol substituent at the 2-position will likely hinder the approach of the alkylating agent, slowing down the rate of quaternization compared to unsubstituted pyridine. nih.gov Research on the quaternization of various pyridine derivatives has demonstrated that steric hindrance from substituents at the 2-position significantly impacts the reaction yield and rate. nih.govresearchgate.net For instance, the reaction of 2-methylpyridine (B31789) with an electrophile is notably slower than that of pyridine itself. nih.gov Therefore, forcing conditions, such as higher temperatures or the use of more reactive alkylating agents, may be necessary to achieve efficient quaternization of this compound. Microwave-assisted synthesis has also been shown to be an effective method for accelerating the quaternization of sterically hindered pyridines. researchgate.net
Stereochemical Considerations in Transformations
The hydroxyl-bearing carbon in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. This chirality introduces important stereochemical considerations in its chemical transformations.
The presence of the chiral center allows for the formation of a variety of chiral derivatives. Reactions involving the hydroxyl group or other parts of the molecule can be designed to proceed with retention or inversion of configuration at this center, leading to the synthesis of enantiomerically pure or enriched products.
For example, esterification or etherification of the hydroxyl group with chiral reagents can lead to the formation of diastereomeric products, which can potentially be separated. More sophisticated approaches involve the use of chiral catalysts to achieve enantioselective transformations at other positions in the molecule, directed by the existing stereocenter. The synthesis of chiral pyridin-2-yl-methanol derivatives is of significant interest as these motifs are found in various biologically active compounds and are used as building blocks in asymmetric synthesis.
When new stereocenters are created during a reaction of this compound, the existing stereocenter can influence the stereochemical outcome, leading to diastereoselective reactions. For instance, the reduction of a ketone that might be formed by oxidation of the alcohol could proceed with facial selectivity, favoring the formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a common strategy in organic synthesis.
Furthermore, enantioselective approaches can be employed to synthesize specific enantiomers of this compound or to carry out enantioselective transformations on the racemic mixture. One of the most effective methods for preparing enantiomerically enriched diaryl- or aryl(heteroaryl)methanols is the asymmetric reduction of the corresponding prochiral ketones. Catalytic asymmetric hydrogenation using chiral catalysts, often based on rhodium or ruthenium complexes with chiral ligands, has proven to be a highly efficient method for producing chiral alcohols with high enantiomeric excess.
Similarly, enantioselective addition of a 2-nitrophenyl organometallic reagent to pyridine-2-carboxaldehyde, in the presence of a chiral ligand or catalyst, could provide a direct route to enantiomerically enriched this compound. These methods are crucial for accessing single enantiomers of chiral molecules for applications in medicinal chemistry and materials science.
Applications of 2 Nitrophenyl Pyridin 2 Yl Methanol As a Synthetic Intermediate and Scaffold
Precursor in Heterocyclic Compound Synthesis
The transformation of (2-Nitrophenyl)(pyridin-2-yl)methanol into its amino derivative, (2-aminophenyl)(pyridin-2-yl)methanol (B2412695), is a pivotal step that dramatically expands its synthetic utility. This reduction is typically achieved using standard procedures for nitro group reduction, which are well-established in organic chemistry. Once formed, the resulting ortho-amino-diaryl-methanol is primed for a variety of intramolecular and intermolecular reactions to form new heterocyclic rings.
The (2-aminophenyl)(pyridin-2-yl)methanol scaffold is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The presence of the nucleophilic amino group and the hydroxyl group in a 1,4-relationship with the pyridine (B92270) nitrogen allows for the construction of several classes of heterocyclic compounds. For instance, derivatives of this compound can be used in reactions to form pyridin-2(1H)-ones through intramolecular cyclization of related amides of β-enamino ketones. mdpi.comnih.gov While direct examples using this compound are not extensively documented, the general principles of heterocyclic synthesis strongly support its potential in this area.
The synthesis of various pyridine derivatives is of significant interest due to their wide range of applications in medicinal chemistry and materials science. nih.gov The (2-aminophenyl)(pyridin-2-yl)methanol core can be envisioned as a key component in the construction of more complex pyridine-containing systems. For example, multicomponent reactions are often employed for the efficient synthesis of highly substituted pyridines. rsc.org The amino group of the reduced form of the title compound could participate in such reactions, leading to novel and complex molecular architectures.
| Heterocyclic System | General Synthetic Strategy | Potential Reaction Type |
|---|---|---|
| Pyridin-2(1H)-ones | Intramolecular cyclization of derived amides | Condensation |
| Pyrido[2,3-b]pyrazines | Condensation with 1,2-dicarbonyl compounds | Cyclocondensation |
| Imidazo[1,2-a]pyridines | Reaction with α-haloketones | Cyclocondensation |
The structure of (2-aminophenyl)(pyridin-2-yl)methanol is particularly well-suited for the synthesis of fused ring systems. Following the reduction of the nitro group, the resulting ortho-diamine-like functionality (considering the pyridine nitrogen) can undergo cyclization reactions to form polycyclic aromatic systems. A notable example is the synthesis of phenazine (B1670421) derivatives, which are often prepared from ortho-diamino precursors. mdpi.com The condensation of (2-aminophenyl)(pyridin-2-yl)methanol with α-dicarbonyl compounds could potentially lead to the formation of pyrido[2,3-b]phenazine derivatives. nih.govnih.gov
Furthermore, the synthesis of dipyrido[3,2-a:2',3'-c]phenazine (dppz) and its derivatives, which are of significant interest in coordination chemistry and as DNA intercalators, often involves the condensation of phenanthroline-5,6-dione with ortho-phenylenediamines. nih.govacs.orgsigmaaldrich.com By analogy, (2-aminophenyl)(pyridin-2-yl)methanol could serve as a precursor to novel, unsymmetrical dppz-like ligands with unique photophysical and chemical properties. The general strategy involves the oxidation of the methanol (B129727) to a ketone, followed by cyclization and aromatization.
Utility in Complex Molecule Assembly
The application of this compound extends beyond the synthesis of simple heterocycles to its potential use as a key building block in the assembly of more complex molecules, including natural products and their analogues.
While specific examples of the total synthesis of complex natural products commencing from this compound are not prevalent in the literature, the structural motif it provides is found in a number of biologically active alkaloids. For instance, the core structure of certain marine-derived alkaloids contains fused pyridine and quinoline (B57606) ring systems. nih.gov The strategic disconnection of such target molecules could retrospectively lead to a precursor resembling (2-aminophenyl)(pyridin-2-yl)methanol. The synthesis of complex alkaloids often relies on the clever use of bifunctional building blocks that can be elaborated into the final polycyclic framework.
The title compound can be strategically employed as a central scaffold onto which additional complexity is built. After the initial formation of a fused heterocyclic system, the remaining functional groups on the pyridine and phenyl rings can be further elaborated. This approach allows for the systematic variation of substituents and the exploration of structure-activity relationships in medicinal chemistry programs. The pyridine nitrogen, for example, can be quaternized or coordinated to metal centers, while the phenyl ring can be functionalized through electrophilic aromatic substitution or cross-coupling reactions. The development of novel (pyridin-2-yl)methanol derivatives as selective transient receptor potential vanilloid 3 (TRPV3) antagonists highlights the importance of this scaffold in drug discovery. nih.gov
Research into Novel Molecular Architectures
The unique combination of a pyridine ring and a substituted phenyl ring connected by a stereogenic carbinol center makes this compound an attractive starting point for the design of novel molecular architectures with interesting properties. The development of chiral ligands for asymmetric catalysis is one such area of research. nih.govmdpi.com The enantiomerically pure forms of this compound could be used to synthesize chiral ligands for a variety of metal-catalyzed transformations.
Design and Synthesis of Advanced Scaffolds
While direct and extensive research on the use of this compound for the synthesis of advanced scaffolds is not widely documented, its structural components are integral to many established synthetic strategies for creating complex molecular frameworks. Pyridine derivatives are fundamental building blocks in the construction of fused heterocyclic systems and other scaffolds of medicinal interest. nih.govmdpi.comlifechemicals.com The general importance of pyridine-containing scaffolds in drug design and synthesis is well-recognized. mdpi.com
The synthetic utility of the nitrophenyl group is well-established in the generation of heterocyclic scaffolds. For instance, the reduction of a nitro group to an amine is a common step in the synthesis of various nitrogen-containing heterocycles. This amino group can then undergo intramolecular condensation or be used in cyclization reactions to form new rings.
Although specific examples detailing the direct conversion of this compound into advanced scaffolds are scarce in publicly available literature, the inherent reactivity of its constituent parts suggests its potential in this area. For example, the reduction of the nitro group followed by reactions involving the hydroxyl group could lead to the formation of novel fused ring systems incorporating the pyridine and benzene (B151609) rings.
Combinatorial Chemistry Approaches to Library Generation
Combinatorial chemistry often relies on the use of versatile building blocks that can be systematically modified to generate large libraries of related compounds. imperial.ac.uk Pyridine-based structures are frequently employed as core scaffolds in such libraries due to their proven biological activities. nih.gov The functional groups present in this compound make it a theoretically attractive candidate for combinatorial library synthesis.
The hydroxyl group can be a point of diversification, allowing for the attachment of various substituents through esterification or etherification. Similarly, the nitro group can be reduced to an amine and then acylated, alkylated, or used in other transformations to introduce a wide range of chemical diversity. The pyridine nitrogen can also be quaternized to further expand the chemical space of the generated library.
While specific high-throughput synthesis schemes starting from this compound are not prominently reported, the principles of combinatorial synthesis strongly support its potential as a valuable building block. The modular nature of its structure allows for the systematic introduction of different functionalities, which is a key aspect of generating chemical libraries for drug discovery and other applications.
Role in Material Science Precursor Synthesis (excluding material properties)
The application of pyridine-containing compounds extends beyond medicinal chemistry into the realm of material science. The nitrogen atom in the pyridine ring can coordinate with metal ions, making such compounds useful as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Furthermore, the aromatic nature of the pyridine ring can contribute to the thermal stability and electronic properties of polymers.
Components for Polymer Backbones
The incorporation of heterocyclic units like pyridine into polymer backbones can impart specific functionalities and properties to the resulting materials. Poly(vinyl pyridine) and its derivatives, for example, are known to have interesting solvation and solid-state properties. mdpi.com
This compound, with its hydroxyl group, could potentially be used as a monomer in polymerization reactions. For instance, it could undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters containing both nitrophenyl and pyridinyl pendant groups. The presence of these functional groups along the polymer chain would offer sites for post-polymerization modification, allowing for the fine-tuning of the material's characteristics.
Building Blocks for Functional Materials
Functional materials are designed to possess specific physical or chemical properties that enable their use in various technological applications. Pyridine-containing molecules are utilized in the development of materials for electronics, optics, and catalysis.
The structure of this compound suggests its potential as a precursor for functional materials. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of molecules and materials. This, combined with the electron-donating nature of the pyridine nitrogen, could lead to interesting charge-transfer characteristics. Following reduction of the nitro group, the resulting amino group could be used to synthesize conjugated systems or polymers with potential applications in organic electronics.
While the direct use of this compound in the synthesis of specific functional materials is not extensively documented, its chemical nature makes it a plausible candidate for exploration in this field.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Nitrophenyl Pyridin 2 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy stands as one of the most powerful tools for the unambiguous determination of molecular structures in solution. Through the analysis of 1D and 2D NMR spectra, it is possible to ascertain the chemical environment of individual atoms and their connectivity within the molecule.
1D NMR (¹H, ¹³C) for Core Structure Confirmation
One-dimensional NMR spectroscopy provides fundamental information about the molecular skeleton. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of (2-Nitrophenyl)(pyridin-2-yl)methanol displays characteristic signals for the protons of the 2-nitrophenyl and pyridin-2-yl rings, as well as the methine and hydroxyl protons. Experimental data for this compound has been reported, confirming the presence of these key structural elements. rsc.org The aromatic region is notably complex due to the coupling between adjacent protons on both aromatic rings. The methine proton, being adjacent to the hydroxyl group and both aromatic systems, typically appears as a singlet.
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |
| Pyridinyl-H6 | 8.50 - 8.60 | d |
| Nitrophenyl-H3 | 7.90 - 8.00 | dd |
| Pyridinyl-H4 | 7.70 - 7.80 | td |
| Nitrophenyl-H5 | 7.60 - 7.70 | td |
| Pyridinyl-H3 | 7.40 - 7.50 | d |
| Nitrophenyl-H4 | 7.30 - 7.40 | td |
| Nitrophenyl-H6 | 7.20 - 7.30 | dd |
| Pyridinyl-H5 | 7.10 - 7.20 | ddd |
| Methine-CH | 6.10 - 6.20 | s |
| Hydroxyl-OH | 5.40 - 5.50 | s (broad) |
Note: Predicted chemical shifts are based on typical values for similar structural motifs. The actual experimental values can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. For this compound, a total of 12 distinct carbon signals are expected in the proton-decoupled spectrum, corresponding to the 11 carbons of the aromatic rings and the single methine carbon. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative nitrogen atom in the pyridine (B92270) ring.
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| Pyridinyl-C2 | 160.0 - 162.0 |
| Nitrophenyl-C2 | 148.0 - 150.0 |
| Pyridinyl-C6 | 147.0 - 149.0 |
| Nitrophenyl-C1 | 140.0 - 142.0 |
| Pyridinyl-C4 | 136.0 - 138.0 |
| Nitrophenyl-C4 | 133.0 - 135.0 |
| Nitrophenyl-C6 | 128.0 - 130.0 |
| Nitrophenyl-C5 | 127.0 - 129.0 |
| Nitrophenyl-C3 | 124.0 - 126.0 |
| Pyridinyl-C3 | 122.0 - 124.0 |
| Pyridinyl-C5 | 120.0 - 122.0 |
| Methine-CH | 70.0 - 72.0 |
Note: The chemical shifts for the carbon atoms are predicted based on analogous structures and established substituent effects.
2D NMR (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms, thereby confirming the proposed structure.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons on the 2-nitrophenyl ring and the pyridin-2-yl ring, confirming their respective spin systems. For instance, the proton at position 3 of the nitrophenyl ring would show a cross-peak with the proton at position 4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the methine proton signal would show a correlation to the methine carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly useful for connecting different fragments of the molecule. In the case of this compound, HMBC would show correlations from the methine proton to the carbons of both the 2-nitrophenyl and the pyridin-2-yl rings, unequivocally establishing the connectivity between the two aromatic systems through the methanol (B129727) bridge.
| Expected HMBC Correlations for the Methine Proton |
| Pyridinyl-C2 |
| Pyridinyl-C3 |
| Nitrophenyl-C1 |
| Nitrophenyl-C6 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecule. For this compound, the expected monoisotopic mass can be calculated with high precision. Experimental HRMS data has confirmed the elemental composition of this compound. rsc.org
| Parameter | Value |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Calculated Monoisotopic Mass | 230.0691 g/mol |
| Ionization Mode | ESI+ |
| Observed Ion | [M+H]⁺ |
| Calculated m/z for [M+H]⁺ | 231.0764 |
| Found m/z for [M+H]⁺ | 231.0761 |
Fragmentation Pattern Analysis for Structural Features
In mass spectrometry, molecules can be fragmented into smaller, charged particles. The pattern of these fragments provides a fingerprint that can be used to deduce the structure of the parent molecule. For this compound, characteristic fragmentation pathways would be expected:
Loss of the hydroxyl group: A common fragmentation for alcohols is the loss of a water molecule or a hydroxyl radical.
Cleavage of the C-C bond: The bond between the methine carbon and the aromatic rings can cleave, leading to fragments corresponding to the pyridinyl and nitrophenyl moieties.
Fragmentation of the nitro group: The nitro group can undergo fragmentation, leading to the loss of NO or NO₂.
| Plausible Fragment Ion | Expected m/z | Description |
| [M-OH]⁺ | 213 | Loss of the hydroxyl radical |
| [C₅H₄N-CH-C₆H₄NO₂]⁺ | 230 | Molecular Ion |
| [C₅H₄N-CH]⁺ | 106 | Cleavage of the bond to the nitrophenyl ring |
| [C₆H₄NO₂]⁺ | 122 | Cleavage of the bond to the pyridine ring |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
For this compound, the following characteristic vibrational bands would be expected:
O-H stretch: A broad absorption band in the IR spectrum around 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
Aromatic C-H stretch: Signals above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic rings.
N-O stretches of the nitro group: The nitro group typically shows two strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations, usually in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
C=C and C=N stretches: Vibrations associated with the aromatic rings and the pyridine C=N bond are expected in the 1400-1600 cm⁻¹ region.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy |
| O-H stretch | 3200 - 3600 | IR |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| Asymmetric NO₂ stretch | 1500 - 1570 | IR, Raman |
| Symmetric NO₂ stretch | 1300 - 1370 | IR, Raman |
| Aromatic C=C stretch | 1400 - 1600 | IR, Raman |
| Pyridine Ring Vibrations | 1400 - 1600 | IR, Raman |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby defining the conformation of a molecule in the solid state. For chiral molecules such as this compound, single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry of a specific enantiomer.
While the crystal structure of this compound has not been reported in the surveyed literature, the crystallographic data of the closely related analogue, phenyl(pyridin-2-yl)methanol, offers significant insights into the probable solid-state conformation and intermolecular interactions. The structural parameters of this analogue provide a robust model for understanding the steric and electronic effects that govern the molecular architecture.
In a study of phenyl(pyridin-2-yl)methanol, the compound was found to crystallize in an orthorhombic system. The pyridine and phenyl rings were observed to be inclined to each other, a common feature in diarylmethanol compounds, arising from steric hindrance between the two aromatic systems. This dihedral angle is a critical conformational parameter. In the crystal lattice of phenyl(pyridin-2-yl)methanol, molecules are linked by O—H⋯N hydrogen bonds, forming helical chains. This hydrogen bonding motif is a key feature, dictating the supramolecular assembly of the molecules in the crystal.
The introduction of a nitro group at the ortho-position of the phenyl ring in this compound is expected to significantly influence both the molecular conformation and the crystal packing. The nitro group is a strong electron-withdrawing group and can participate in various intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. This could lead to a different crystal packing arrangement compared to the unsubstituted analogue. Furthermore, the steric bulk of the nitro group may alter the dihedral angle between the phenyl and pyridyl rings.
For the determination of absolute stereochemistry of an enantiomerically pure sample of this compound, anomalous dispersion effects in X-ray diffraction would be utilized. By using a radiation wavelength near an absorption edge of one of the atoms in the molecule (e.g., from a copper or chromium X-ray source), differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be measured. The analysis of these differences allows for the unambiguous assignment of the absolute configuration (R or S) at the chiral carbinol center.
Table 1: Crystal Data and Structure Refinement for phenyl(pyridin-2-yl)methanol
| Parameter | Value |
| Empirical formula | C₁₂H₁₁NO |
| Formula weight | 185.22 |
| Crystal system | Orthorhombic |
| Space group | Pna2₁ |
| a (Å) | 7.4385 (8) |
| b (Å) | 14.3429 (16) |
| c (Å) | 9.2255 (10) |
| Volume (ų) | 984.27 (19) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R1 = 0.039, wR2 = 0.084 |
| Data/restraints/parameters | 2245 / 1 / 131 |
Table 2: Selected Bond Lengths for phenyl(pyridin-2-yl)methanol
| Bond | Length (Å) |
| C1-O1 | 1.423 (2) |
| C1-C2 | 1.516 (2) |
| C1-C7 | 1.517 (2) |
| N1-C7 | 1.341 (2) |
| N1-C11 | 1.340 (2) |
Table 3: Selected Bond Angles for phenyl(pyridin-2-yl)methanol
| Angle | Value (°) |
| O1-C1-C2 | 110.8 (1) |
| O1-C1-C7 | 108.9 (1) |
| C2-C1-C7 | 112.5 (1) |
| C1-C7-N1 | 116.1 (1) |
| C1-C2-C3 | 120.9 (2) |
Computational and Theoretical Studies on 2 Nitrophenyl Pyridin 2 Yl Methanol
Development and Research of Derivatives and Analogues of 2 Nitrophenyl Pyridin 2 Yl Methanol
Structural Modification Strategies
The core structure of (2-nitrophenyl)(pyridin-2-yl)methanol offers multiple avenues for structural modification to explore and optimize its chemical and biological properties. Research efforts have primarily focused on two main strategies: varying the substitution patterns on the existing aromatic rings and replacing the core ring structures with isosteres.
Substitution Pattern Variations on Phenyl and Pyridyl Rings
Systematic modifications of the phenyl and pyridyl rings have been a key strategy to understand and enhance the activity of this compound analogues.
On the phenyl ring , the 2-nitro group has been identified as a crucial feature for the inhibitory activity of these compounds against PqsD. rsc.org Attempts to replace the ortho-nitro group with an amino group resulted in an inactive compound. rsc.org This highlights the importance of the electronic and steric properties of this substituent. Further modifications to the phenyl ring have been explored to a lesser extent in the context of PqsD inhibition, as the primary focus has been on the other aromatic moiety.
The pyridyl ring has been a major site for introducing chemical diversity. In the quest for potent PqsD inhibitors, the pyridyl group of the parent compound has been replaced with a variety of other aromatic and heteroaromatic systems. rsc.org This includes other isomers of the pyridyl ring, as well as different heterocyclic rings, to probe the electronic and steric requirements of the binding pocket.
Isosteric Replacements in the Core Scaffold
Isosteric replacement is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound while retaining its desired biological activity. In the context of this compound analogues, this has involved replacing both the phenyl and pyridyl rings with other cyclic structures.
The pyridyl ring has been substituted with other five- and six-membered heteroaromatic rings. For instance, furan (B31954) and thiophene (B33073) derivatives have been synthesized and evaluated. rsc.org Interestingly, the position of the heteroatom within the ring was found to be critical. A 2-furyl derivative showed improved PqsD inhibition, whereas the corresponding 3-furyl analogue was almost inactive. rsc.org Thiophene-containing analogues also demonstrated moderate activity. rsc.org These findings underscore the sensitivity of the biological target to the spatial arrangement and electronic nature of the isosteric ring.
Impact of Structural Modifications on Synthetic Accessibility
The synthetic accessibility of derivatives and analogues of this compound is a critical consideration in their development. The primary synthetic route to these compounds involves the nucleophilic addition of an organometallic reagent derived from one of the aromatic rings to an aldehyde or ketone precursor of the other.
The synthesis of the parent compound and its analogues can be achieved through methods like the asymmetric addition of aryl organometallic reagents to heteroaromatic aldehydes or the asymmetric catalytic hydrogenation of the corresponding ketones. google.com For example, (R)-phenyl(pyridin-2-yl)methanol derivatives can be prepared with high enantioselectivity via asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives using an Iridium catalyst. google.com
The nature of the substituents on the phenyl and pyridyl rings can significantly influence the ease of synthesis. Electron-withdrawing groups on the phenyl ring, such as the nitro group, can affect the reactivity of the precursors. The synthesis of substituted pyridines for use as precursors can be achieved through various methodologies, including the construction of the pyridine (B92270) ring from acyclic precursors or the modification of existing pyridine rings. nih.gov The choice of synthetic route often depends on the commercial availability of the starting materials and the desired substitution pattern. For instance, the synthesis of derivatives where the pyridyl ring is replaced by other heterocycles requires the corresponding heteroaromatic aldehydes or organometallic reagents, the availability and stability of which can vary.
The table below summarizes the synthetic methods for preparing derivatives of phenyl(pyridin-2-yl)methanol, which is the core scaffold of the title compound.
| Product | Precursor | Reagents and Conditions | Yield (%) | Purity (%) | Enantiomeric Excess (ee %) | Reference |
| (R)-Phenyl(pyridin-2-yl)methanol | Phenyl(pyridin-2-yl)methanone | Ir catalyst, Lithium tert-butoxide, H₂ (3.0MPa), Methanol (B129727), 60°C, 8h | 96 | 98 | 93 | google.com |
| (R)-Phenyl(pyridin-2-yl)methanol | Phenyl(pyridin-2-yl)methanone | Ir catalyst, Lithium tert-butoxide, H₂ (5.0MPa), Methanol, 40°C, 8h | 93 | 98 | 94 | google.com |
| (S)-Phenyl(pyridin-2-yl)methanol | Phenyl(pyridin-2-yl)methanone | Ru/Rh/Ir/Pd catalyst, Chiral ligand, H₂, Alkali, 0-100°C, 2-24h | High | >99 | >99 | google.com |
| (S)-Phenyl(pyridin-2-yl)methanol | Phenyl(pyridin-2-yl)methanone | Ir catalyst, Sodium methoxide, H₂ (3.0MPa), Methanol, 40°C, 12h | 91 | 97 | 85 | google.com |
| (S)-Phenyl(pyridin-2-yl)methanol | Phenyl(pyridin-2-yl)methanone | Ir catalyst, Lithium tert-butoxide, H₂ (5.0MPa), Methanol, 40°C, 8h | 97 | 98 | 96 | google.com |
Research into Structure-Reactivity Relationships within Analogues
The study of structure-reactivity relationships provides valuable insights into how modifications to the molecular structure influence the chemical behavior of the analogues. In the context of this compound derivatives, this relationship is particularly evident in their activity as PqsD inhibitors.
The electronic properties of the substituents on the aromatic rings play a crucial role. The ortho-nitro group on the phenyl ring is essential for activity, suggesting that its electron-withdrawing nature and its ability to form specific interactions within the enzyme's active site are critical. rsc.org
The nature and position of heteroatoms in the isosteric replacements of the pyridyl ring also have a profound impact on activity. The observation that a 2-furyl derivative is a better inhibitor than its 3-furyl counterpart suggests a specific orientation and interaction of the heteroatom with the enzyme. rsc.org The table below presents the inhibitory activity of some (2-nitrophenyl)methanol derivatives against PqsD, illustrating the structure-activity relationship.
| Compound | R Group | PqsD Inhibition (IC₅₀, µM) | Reference |
| (2-Nitrophenyl)(phenyl)methanol | Phenyl | 1.8 | researchgate.net |
| (2-Nitrophenyl)(thiophen-2-yl)methanol | 2-Thienyl | 2.3 | rsc.org |
| (2-Nitrophenyl)(thiophen-3-yl)methanol | 3-Thienyl | 1.0 | rsc.orgresearchgate.net |
| (2-Nitrophenyl)(furan-2-yl)methanol | 2-Furyl | 1.4 | rsc.org |
| (2-Nitrophenyl)(furan-3-yl)methanol | 3-Furyl | >100 | rsc.org |
| This compound | 2-Pyridyl | 11 | rsc.org |
| (2-Nitrophenyl)(pyridin-3-yl)methanol | 3-Pyridyl | 18 | rsc.org |
| (2-Nitrophenyl)(pyridin-4-yl)methanol | 4-Pyridyl | 11 | rsc.org |
These findings highlight that subtle changes in the structure, such as the position of a heteroatom or the nature of a substituent, can lead to significant differences in reactivity and biological activity. This underscores the importance of a systematic approach to structural modification in the design of new analogues.
Future Directions and Emerging Research Avenues
Integration into Automated Synthesis Platforms
The modular nature of (2-Nitrophenyl)(pyridin-2-yl)methanol makes it an excellent candidate for integration into automated synthesis platforms. These systems, which enable the rapid and efficient synthesis of compound libraries, rely on robust and well-characterized chemical transformations. The synthesis of the this compound scaffold itself can be adapted for automation, for instance, through the automated addition of a 2-nitrophenyl Grignard reagent to pyridine-2-carboxaldehyde.
Further derivatization of the parent molecule is particularly amenable to automated platforms. The hydroxyl group can be readily functionalized through a variety of reactions compatible with automated workflows, such as:
Esterification and Etherification: Automated systems can perform parallel esterifications or etherifications using a library of carboxylic acids or alkyl halides, respectively. This would allow for the rapid generation of a diverse set of analogs with varying steric and electronic properties.
Mitsunobu Reaction: The implementation of the Mitsunobu reaction in automated synthesizers can introduce a wide range of functionalities by substituting the hydroxyl group with various nucleophiles. merckmillipore.com
Oxidation: Automated oxidation of the methanol (B129727) moiety to the corresponding ketone, (2-nitrophenyl)(pyridin-2-yl)methanone, would provide a key intermediate for further diversification, such as the synthesis of imines or other carbonyl derivatives.
Modern automated synthesis platforms often utilize pre-packaged reagent cartridges and software-controlled sequences to perform multi-step syntheses. merckmillipore.com The amenability of this compound to a range of standard organic reactions suggests its potential as a core scaffold for the automated generation of libraries of novel compounds for screening in drug discovery and materials science.
Applications in Flow Chemistry Methodologies
Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and ease of scalability. The synthesis and functionalization of this compound are well-suited for translation to continuous flow processes.
Key areas for exploration in flow chemistry include:
Nitration Reactions: The synthesis of nitroaromatic compounds can be hazardous in batch due to the exothermic nature of nitration. Flow reactors provide superior heat transfer, enabling safer and more controlled nitration of the phenyl ring precursor. nih.gov
Reduction of the Nitro Group: The catalytic reduction of the nitro group to an amine is a highly valuable transformation. In a flow setup, this can be achieved using packed-bed reactors with heterogeneous catalysts (e.g., Pd/C). This approach allows for the efficient production of the corresponding aminophenyl derivative, (2-Aminophenyl)(pyridin-2-yl)methanol (B2412695), with easy separation of the catalyst and product. thieme-connect.comacs.org
Multi-step Synthesis: Flow chemistry enables the telescoping of multiple reaction steps without the need for intermediate purification. A potential flow process could involve the synthesis of the parent alcohol, followed by its oxidation to the ketone, and subsequent reaction to form a derivative, all in a continuous stream. The synthesis of various heterocyclic compounds, including pyridines, has been successfully demonstrated in flow reactors. thieme-connect.comacs.orguc.ptmdpi.com
The improved safety and efficiency offered by flow chemistry could facilitate the large-scale production of this compound and its derivatives for various applications.
Potential in Bioorthogonal Chemistry (as a scaffold for probes/labels, not clinical)
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The development of novel probes and labels is a cornerstone of this field. This compound presents an intriguing scaffold for the design of such tools.
The nitroaryl moiety is a known "reporter" group in certain bioorthogonal contexts. wikipedia.org Its reduction under hypoxic conditions in cells can lead to the release of a payload or a change in fluorescence, making it a potential trigger for conditional activation of probes.
Future research could focus on:
Hypoxia-Activated Probes: The 2-nitrophenyl group can be reduced in the low-oxygen environment characteristic of tumors. This reduction could trigger the cleavage of a linker, releasing a fluorescent dye or another reporter molecule.
Linker Strategy: The hydroxyl group of this compound provides a convenient handle for attaching other molecules, such as fluorophores or affinity tags, through a cleavable linker. The pyridyl group could also be used to modulate the solubility and cellular uptake of the resulting probe.
"Click" Chemistry: The scaffold could be functionalized with "click" handles, such as azides or alkynes, allowing for its easy conjugation to biomolecules that have been metabolically labeled with the complementary reactive group. nih.govresearchgate.net
The development of bioorthogonal probes based on this scaffold could provide new tools for studying biological processes in real-time.
Exploration in Photochemistry and Electrochemistry
The constituent functional groups of this compound suggest a rich potential for exploration in the fields of photochemistry and electrochemistry.
Photochemistry:
The 2-nitrobenzyl group is a well-known photolabile protecting group. acs.orgnih.govnih.govwikipedia.orgvapourtec.com Upon irradiation with UV light, it can undergo an intramolecular rearrangement to release a protected functional group. The hydroxyl group of this compound could serve as a photolabile "cage" for various molecules.
Potential photochemical applications include:
Photocaged Compounds: Carboxylic acids, phosphates, or other biologically relevant molecules could be attached to the hydroxyl group via an ester or ether linkage. Irradiation would then release the active molecule with high spatial and temporal control.
Mechanism Studies: The presence of the pyridine (B92270) ring could influence the photophysical properties and the efficiency of the photocleavage reaction compared to standard 2-nitrobenzyl systems. Time-resolved spectroscopic studies could elucidate these effects. nih.gov
Electrochemistry:
The nitro group is electrochemically active and can be reduced in a stepwise manner. merckmillipore.comnih.govwikipedia.org The pyridine ring can also participate in electrochemical processes and can be used to coordinate to electrode surfaces.
Future electrochemical research could involve:
Electrochemical Sensors: The molecule could be immobilized on an electrode surface to create a sensor for metal ions, with the pyridine and hydroxyl groups acting as a chelating unit. The electrochemical signal of the nitro group could be modulated by the binding of the target analyte. Pyridine-functionalized materials have been explored for the development of electrochemical sensors. rsc.orgresearchgate.net
Electrocatalysis: The reduction of the nitro group to an amine or hydroxylamine can be studied and optimized electrochemically. This could provide a green and efficient method for synthesizing the corresponding amino derivatives. researchgate.net
Mechanistic Investigations: Cyclic voltammetry and other electrochemical techniques can be used to probe the redox behavior of the molecule and understand the influence of the pyridine and methanol functionalities on the reduction potential of the nitro group.
Design of Next-Generation Building Blocks and Scaffolds
The this compound framework serves as a versatile starting point for the design of more complex and functionally diverse building blocks and scaffolds for medicinal chemistry and materials science. Pyridine-based scaffolds are prevalent in a large number of FDA-approved drugs. nih.govnih.govresearchgate.netresearchgate.net
Future design strategies could include:
Scaffold Rigidification: Intramolecular cyclization reactions could be explored to create more rigid, conformationally constrained structures. For example, after reduction of the nitro group to an amine, an intramolecular condensation could lead to the formation of a novel heterocyclic system.
Introduction of Additional Functional Groups: The aromatic rings provide sites for further functionalization through electrophilic or nucleophilic aromatic substitution, or through cross-coupling reactions. This would allow for the fine-tuning of the molecule's properties.
Bioisosteric Replacement: The nitro group could be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) to modulate the electronic properties and metabolic stability of the scaffold. Similarly, the pyridine ring could be replaced by other heterocycles.
Fragment-Based Drug Design: The molecule itself can be considered a fragment for use in fragment-based drug discovery campaigns, where its binding to a biological target could be identified and then optimized by growing the fragment into a more potent lead compound.
The inherent chemical tractability and the presence of multiple functionalization points make this compound a promising platform for the development of next-generation chemical entities with tailored properties.
Q & A
Q. What are the standard synthetic routes for (2-Nitrophenyl)(pyridin-2-yl)methanol?
The compound is typically synthesized via reduction of a ketone precursor, such as (2-nitrophenyl)(pyridin-2-yl)ketone, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Post-reduction purification involves column chromatography, and characterization is performed via <sup>1</sup>H/<sup>13</sup>C NMR, FTIR, and high-resolution mass spectrometry (HRMS) .
Q. How is structural characterization of this compound performed?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL are used for refinement, leveraging intensity data to resolve bond lengths, angles, and electron density maps. Complementary techniques include NMR for confirming proton environments and FTIR for functional group analysis .
Advanced Research Questions
Q. How can bioreduction conditions be optimized for enantioselective synthesis of related methanol derivatives?
A multi-response nonlinear programming model with inscribed design (e.g., using MATLAB and Design Expert) optimizes parameters like pH, temperature, and substrate concentration. For example, Leuconostoc pseudomesenteroides N13 achieves high enantiomeric excess (ee) under low-temperature, high-pH conditions. Contour plots and gradient-based algorithms validate optimal settings .
Q. What methodologies address stereoselective synthesis challenges in analogous pyridinyl methanol derivatives?
Chiral auxiliaries or biocatalysts (e.g., ketoreductases) enable stereocontrol. For instance, (R)-phenyl(pyridin-2-yl)methanol derivatives are synthesized using chiral resolution or asymmetric catalysis. Kinetic resolution via lipases or engineered enzymes is also effective .
Q. How are crystallographic data discrepancies resolved during refinement?
SHELXL handles anisotropic displacement parameters and twinning. For disordered regions, PART instructions partition occupancy. WinGX and ORTEP visualize ellipsoids and validate geometry against theoretical models (e.g., DFT calculations). Residual density maps guide corrections for missing hydrogen atoms .
Q. How do electron-withdrawing groups (e.g., nitro) influence reactivity in pyridinyl methanol derivatives?
The nitro group enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitution or coordination with metal catalysts. Comparative studies with fluorinated analogs (e.g., 6-fluoro derivatives) reveal differences in reaction rates and regioselectivity via Hammett plots or computational (DFT) analysis .
Q. What strategies compare bioactivity between nitro- and fluoro-substituted analogs?
Use in vitro assays (e.g., antioxidant DPPH/ABTS tests, COX-2 inhibition) paired with molecular docking (e.g., AutoDock Vina) to assess binding affinities. Fluorinated analogs often show improved metabolic stability, while nitro derivatives may exhibit stronger electrophilic interactions .
Q. Which computational tools predict structure-activity relationships (SAR) for novel derivatives?
PubChem and ChemAxon databases provide physicochemical descriptors (logP, polar surface area). QSAR models in Schrödinger Maestro or MOE correlate substituent effects (e.g., nitro vs. methyl) with bioactivity. Retrosynthetic AI tools (e.g., Pistachio) propose feasible synthetic routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
